5-Amino-5-(4-bromophenyl)pentanoic acid
Description
5-Amino-5-(4-bromophenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with an amino group and a para-bromophenyl moiety at the C5 position.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
5-amino-5-(4-bromophenyl)pentanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7,10H,1-3,13H2,(H,14,15) |
InChI Key |
BWMXQJCDAUPEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC(=O)O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-(4-bromophenyl)pentanoic acid typically involves the bromination of a suitable precursor followed by aminationThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be carried out using ammonia or an amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-(4-bromophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, thiol, or amine derivatives.
Scientific Research Applications
5-Amino-5-(4-bromophenyl)pentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-5-(4-bromophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a modulator of enzyme activity or receptor function, depending on the biological context. The bromophenyl group may enhance its binding affinity to certain proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects: Halogen Type and Position
The nature and position of substituents on the phenyl ring significantly influence biological activity. Key comparisons include:
Table 1: Substituent Impact on Receptor Affinity and Activity
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine may enhance membrane permeability and receptor binding through hydrophobic interactions.
- Positional Sensitivity : Moving the substituent from the C5 (target compound) to C4 or C3 positions (as in compound 10 and 11) drastically reduces or eliminates activity, emphasizing the importance of the para-bromophenyl placement .
Functional Group Modifications: Amino vs. Oxo Groups
The amino group at C5 is critical for receptor engagement. Comparisons with oxo-substituted analogs reveal:
- 5-(4-Fluorophenyl)-5-oxopentanoic acid (CAS 149437-76-3): The ketone group at C5 likely reduces basicity and hydrogen-bonding capacity, diminishing interactions with GABA receptors .
Stereochemical and Enantiomeric Considerations
Stereochemistry profoundly impacts activity in GABAB receptor ligands:
- (R)-Enantiomer Superiority : In compound 11, the R-configuration conferred moderate GABAB affinity (IC50 = 7.4 µM), while the S-enantiomer (12) was inactive. This mirrors baclofen’s enantiomer-specific activity .
- Target Compound: The stereochemistry of this compound remains uncharacterized in the evidence, but enantiomeric resolution could optimize its pharmacological profile.
Bulky Substituents and Receptor Interactions
Compounds with bulky arylcyclohexylamine substituents, such as 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid, exhibit unique binding to phencyclidine (PCP) receptors. This highlights how steric bulk and aromaticity can redirect selectivity toward non-GABA targets . The bromophenyl group in the target compound may balance steric bulk and receptor compatibility for GABAB engagement.
Future Studies :
- Synthesize enantiomers of the target compound and evaluate GABAB affinity.
- Compare metabolic stability and pharmacokinetics with chlorine/fluorine analogs.
Q & A
Q. How can pulse radiolysis studies inform the compound’s radical scavenging potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
